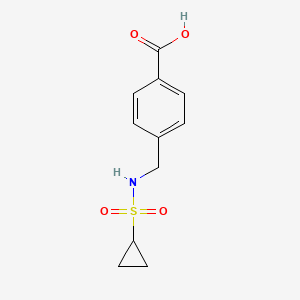
3-iodo-N,N-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-N,N-dimethylpropanamide is an organic compound with the molecular formula C5H10INO It is a derivative of propanamide, where the hydrogen atom at the third position is replaced by an iodine atom, and the amide nitrogen is substituted with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Iodo-N,N-dimethylpropanamide can be synthesized through several methods. One common approach involves the iodination of N,N-dimethylpropanamide. This can be achieved by reacting N,N-dimethylpropanamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction typically proceeds as follows:
N,N-dimethylpropanamide+I2+Oxidizing agent→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to form N,N-dimethylpropanamide or other derivatives.
Oxidation Reactions: The amide group can be oxidized to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Depending on the nucleophile, products such as N,N-dimethyl-3-hydroxypropanamide, N,N-dimethyl-3-cyanopropanamide, or N,N-dimethyl-3-aminopropanamide.
Reduction: N,N-dimethylpropanamide.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
3-Iodo-N,N-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-iodo-N,N-dimethylpropanamide depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound’s effects would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in its metabolism and excretion.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylpropanamide: Lacks the iodine atom, making it less reactive in substitution reactions.
3-Bromo-N,N-dimethylpropanamide: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
3-Chloro-N,N-dimethylpropanamide: Contains a chlorine atom, which is less reactive than iodine but more reactive than bromine.
Uniqueness
3-Iodo-N,N-dimethylpropanamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo and chloro analogs. The iodine atom’s larger size and higher polarizability make it a better leaving group, facilitating various chemical transformations.
Propriétés
IUPAC Name |
3-iodo-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10INO/c1-7(2)5(8)3-4-6/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZRRDNYHALANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(2-methylpropyl)amine](/img/structure/B7894568.png)
![1-[3-(n-Pentylthio)phenyl]ethanol](/img/structure/B7894577.png)








![2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]-](/img/structure/B7894640.png)

![4-[(2-Fluoro-5-methylphenoxy)methyl]piperidine](/img/structure/B7894653.png)
